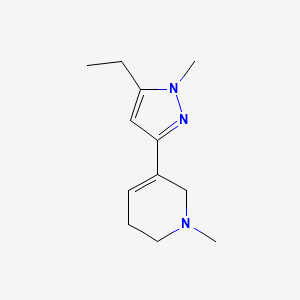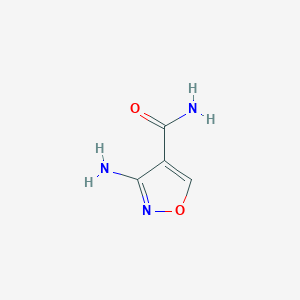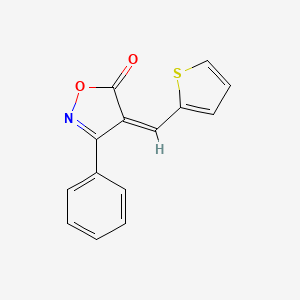
(Z)-3-Phenyl-4-(thiophen-2-ylmethylene)isoxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-3-Phenyl-4-(thiophen-2-ylmethylene)isoxazol-5(4H)-one is a heterocyclic compound that features an isoxazole ring fused with a phenyl group and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-Phenyl-4-(thiophen-2-ylmethylene)isoxazol-5(4H)-one typically involves the condensation of 3-phenylisoxazol-5(4H)-one with thiophene-2-carboxaldehyde. This reaction is usually carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-Phenyl-4-(thiophen-2-ylmethylene)isoxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction can lead to the formation of thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-Phenyl-4-(thiophen-2-ylmethylene)isoxazol-5(4H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein interactions. Its ability to interact with biological macromolecules makes it a valuable tool for probing biochemical pathways.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as conductivity or fluorescence. Its incorporation into polymers or other materials can enhance their performance in various applications.
Mechanism of Action
The mechanism of action of (Z)-3-Phenyl-4-(thiophen-2-ylmethylene)isoxazol-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathway in which the enzyme is involved. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-Phenylisoxazol-5(4H)-one: Lacks the thiophene ring, making it less versatile in certain applications.
4-(Thiophen-2-ylmethylene)isoxazol-5(4H)-one: Lacks the phenyl group, which may affect its reactivity and binding properties.
3-Phenyl-4-(furan-2-ylmethylene)isoxazol-5(4H)-one: Contains a furan ring instead of a thiophene ring, which can alter its electronic properties and reactivity.
Uniqueness
(Z)-3-Phenyl-4-(thiophen-2-ylmethylene)isoxazol-5(4H)-one is unique due to the presence of both a phenyl group and a thiophene ring. This combination imparts distinct electronic and steric properties, making the compound particularly useful in applications requiring specific interactions with biological or chemical targets.
Properties
Molecular Formula |
C14H9NO2S |
|---|---|
Molecular Weight |
255.29 g/mol |
IUPAC Name |
(4Z)-3-phenyl-4-(thiophen-2-ylmethylidene)-1,2-oxazol-5-one |
InChI |
InChI=1S/C14H9NO2S/c16-14-12(9-11-7-4-8-18-11)13(15-17-14)10-5-2-1-3-6-10/h1-9H/b12-9- |
InChI Key |
IXRPGYBAKTZNEU-XFXZXTDPSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C\2=NOC(=O)/C2=C\C3=CC=CS3 |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=O)C2=CC3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3,7,9-Tetramethoxy-2,6-dimethyldibenzo[b,d]furan](/img/structure/B12885153.png)

![(1R)-Dicyclohexyl(2'-(mesityloxy)-[1,1'-binaphthalen]-2-yl)phosphine oxide](/img/structure/B12885165.png)
![(R)-2-(2,6-Dibromo-4-(6-bromonaphtho[2,3-b]benzofuran-11-yl)phenoxy)-3-phenylpropanoic acid](/img/structure/B12885175.png)
![Methyl [ethyl(diphenyl)-lambda~5~-phosphanylidene]carbamate](/img/structure/B12885177.png)

![(2R)-4-methyl-2-[[(2S)-5-oxo-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]amino]pentanoic acid](/img/structure/B12885183.png)
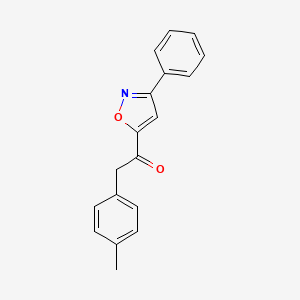
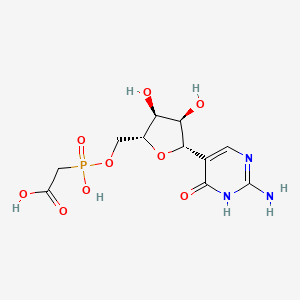
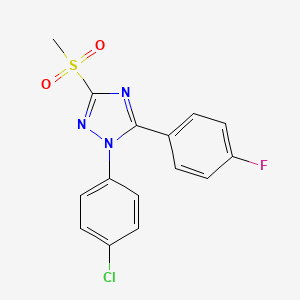
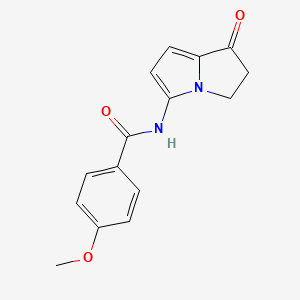
![4,6-Dimethylisoxazolo[5,4-b]pyridin-3(2H)-one](/img/structure/B12885226.png)
